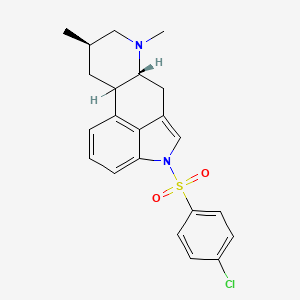
(8beta)-1-((4-Chlorophenyl)sulfonyl)-6,8-dimethylergoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(8beta)-1-((4-Chlorophenyl)sulfonyl)-6,8-dimethylergoline is a synthetic compound belonging to the ergoline family. Ergoline derivatives are known for their diverse pharmacological activities, including their use in treating migraines, Parkinson’s disease, and as vasoconstrictors.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (8beta)-1-((4-Chlorophenyl)sulfonyl)-6,8-dimethylergoline typically involves multiple steps, starting from a basic ergoline structure
Industrial Production Methods
Industrial production methods for such compounds usually involve large-scale synthesis in batch reactors, followed by purification processes like crystallization or chromatography to obtain the desired purity.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially altering its pharmacological properties.
Reduction: Reduction reactions might be used to modify specific functional groups within the molecule.
Substitution: Various substitution reactions can introduce different functional groups, enhancing or modifying its activity.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogenating agents, sulfonyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution could introduce new aromatic or aliphatic groups.
Applications De Recherche Scientifique
Chemistry
In chemistry, (8beta)-1-((4-Chlorophenyl)sulfonyl)-6,8-dimethylergoline can be used as a precursor for synthesizing other complex molecules or as a reagent in various organic reactions.
Biology
Biologically, ergoline derivatives are studied for their interactions with neurotransmitter receptors, making them valuable in neuropharmacology research.
Medicine
Medically, compounds like this compound are investigated for their potential therapeutic effects, including anti-migraine and anti-Parkinsonian properties.
Industry
Industrially, these compounds might be used in the development of pharmaceuticals or as intermediates in the synthesis of other active pharmaceutical ingredients.
Mécanisme D'action
The mechanism of action for (8beta)-1-((4-Chlorophenyl)sulfonyl)-6,8-dimethylergoline likely involves interaction with serotonin and dopamine receptors, similar to other ergoline derivatives. These interactions can modulate neurotransmitter release and receptor activity, leading to various pharmacological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ergotamine: Used in the treatment of migraines.
Bromocriptine: Used in the treatment of Parkinson’s disease and hyperprolactinemia.
Lysergic Acid Diethylamide (LSD): Known for its psychoactive properties.
Uniqueness
(8beta)-1-((4-Chlorophenyl)sulfonyl)-6,8-dimethylergoline is unique due to its specific chemical structure, which may confer distinct pharmacological properties compared to other ergoline derivatives.
Propriétés
Numéro CAS |
129134-95-8 |
|---|---|
Formule moléculaire |
C22H23ClN2O2S |
Poids moléculaire |
414.9 g/mol |
Nom IUPAC |
(6aR,9R)-4-(4-chlorophenyl)sulfonyl-7,9-dimethyl-6,6a,8,9,10,10a-hexahydroindolo[4,3-fg]quinoline |
InChI |
InChI=1S/C22H23ClN2O2S/c1-14-10-19-18-4-3-5-20-22(18)15(11-21(19)24(2)12-14)13-25(20)28(26,27)17-8-6-16(23)7-9-17/h3-9,13-14,19,21H,10-12H2,1-2H3/t14-,19?,21-/m1/s1 |
Clé InChI |
NTPWDWFGYUNUGP-ZEMWXQFSSA-N |
SMILES isomérique |
C[C@@H]1CC2[C@@H](CC3=CN(C4=CC=CC2=C34)S(=O)(=O)C5=CC=C(C=C5)Cl)N(C1)C |
SMILES canonique |
CC1CC2C(CC3=CN(C4=CC=CC2=C34)S(=O)(=O)C5=CC=C(C=C5)Cl)N(C1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


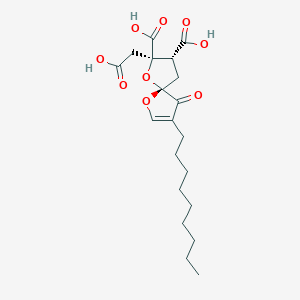
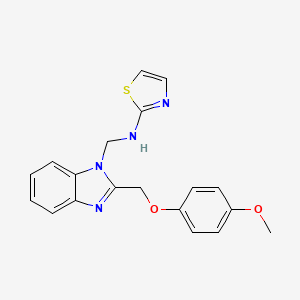
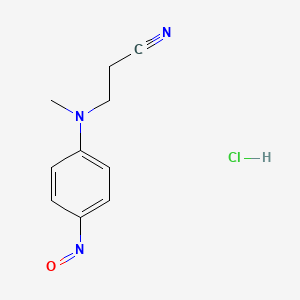
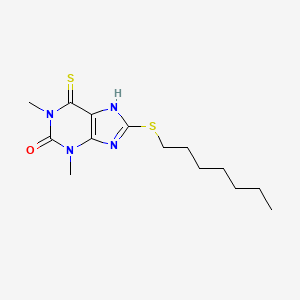
![4-ethoxy-3-[(S)-[(2S)-morpholin-2-yl]-phenylmethoxy]phenol](/img/structure/B12768902.png)
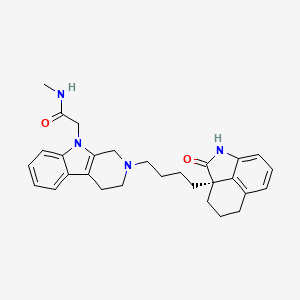

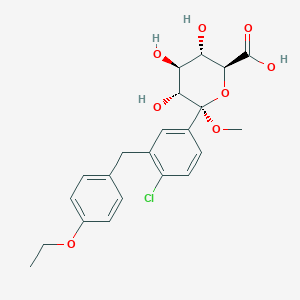
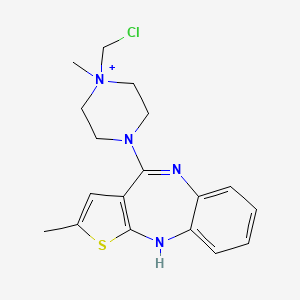

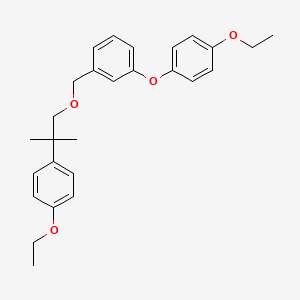

![N,2-dimethyl-6-[7-(2-morpholin-4-ylethoxy)quinolin-4-yl]oxy-1-benzofuran-3-carboxamide;dihydrobromide](/img/structure/B12768960.png)

